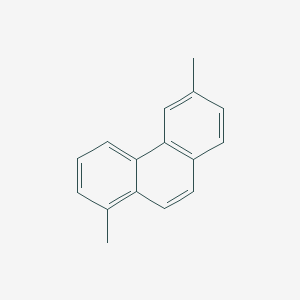

1,6-Dimethylphenanthrene

Vue d'ensemble

Description

1,6-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon that consists of a phenanthrene backbone with two methyl groups attached at the 1 and 6 positions. This compound is commonly found in fossil fuels and other organic materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,6-Dimethylphenanthrene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 1,6-dimethyl-1,2-dihydroxybenzene with a suitable dehydrating agent can yield this compound. Another method involves the Friedel-Crafts alkylation of phenanthrene with methylating agents in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic reforming of petroleum fractions. This process includes the dehydrogenation and cyclization of hydrocarbons to form aromatic compounds, including this compound. The specific conditions and catalysts used in this process can vary depending on the desired yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Dimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dihydro derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Applications De Recherche Scientifique

Chemical Research Applications

1,6-DMP serves as a model compound in the study of PAH behavior due to its unique structural properties. Researchers utilize it to investigate:

- Chemical Reactivity : 1,6-DMP undergoes various reactions such as oxidation, reduction, and electrophilic substitution. For example, it can be oxidized to form quinones and other derivatives, which are crucial in understanding PAH transformations in environmental contexts.

- Synthesis of Derivatives : The compound is synthesized through methods like Friedel-Crafts alkylation and cyclization of precursors. These synthetic routes are essential for producing derivatives that may exhibit enhanced biological activity or different chemical properties.

Biological Research Applications

In biological studies, 1,6-DMP is significant for understanding the toxicity and ecological impacts of PAHs:

- Toxicity Studies : Research indicates that 1,6-DMP can activate the aryl hydrocarbon receptor (AhR), a key factor in mediating the toxic effects of PAHs. Studies have shown that methylated phenanthrenes are more potent than their unmethylated counterparts in activating AhR pathways .

- Bioaccumulation Studies : Investigations into how marine organisms like Mactra veneriformis accumulate 1,6-DMP reveal insights into ecological risks associated with oil spills. The compound's bioaccumulation potential underscores the need for monitoring PAH levels in marine environments .

Medical Research Applications

1,6-DMP is explored for its potential as a precursor in synthesizing biologically active compounds:

- Drug Development : Its structure allows for modifications that could lead to new drugs targeting specific biological pathways. The study of its derivatives provides insights into their pharmacological profiles and potential therapeutic uses .

Industrial Applications

In industrial contexts, 1,6-DMP is utilized in the production of various materials:

- Dyes and Pigments : The compound's reactivity makes it suitable for synthesizing dyes and pigments used in textiles and coatings. Its unique properties can enhance color stability and intensity.

- Polymer Manufacturing : As a component in petrochemical processes, 1,6-DMP contributes to the production of plastics and other synthetic materials. Understanding its behavior during polymerization helps optimize manufacturing processes .

Case Study 1: Toxicity Assessment

A study evaluated the toxicity of various methylated phenanthrenes using yeast bioassays. It was found that 1,6-DMP exhibited significant activation of AhR compared to other methylated derivatives. This research emphasizes the importance of structural positioning in determining toxicological profiles .

Case Study 2: Environmental Impact

Research on the bioaccumulation of 1,6-DMP in marine organisms demonstrated a consistent accumulation rate over time when exposed to contaminated environments. This study highlights potential long-term ecological risks associated with PAH contamination from oil spills .

Mécanisme D'action

The mechanism of action of 1,6-dimethylphenanthrene involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to potential toxic effects. The specific pathways involved in its metabolism include cytochrome P450 enzymes, which catalyze the oxidation of this compound to form reactive metabolites .

Comparaison Avec Des Composés Similaires

1,6-Dimethylphenanthrene can be compared with other similar compounds, such as:

- 1,2-Dimethylphenanthrene

- 1,4-Dimethylphenanthrene

- 1,5-Dimethylphenanthrene

- 1,7-Dimethylphenanthrene

- 1,8-Dimethylphenanthrene

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. For example, the position of the methyl groups can affect the compound’s ability to undergo certain chemical reactions and its interaction with biological systems .

Activité Biologique

1,6-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity, particularly in terms of its potential mutagenic and carcinogenic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for health and environmental safety.

Chemical Structure and Properties

This compound is characterized by two methyl groups attached to the phenanthrene backbone at the 1 and 6 positions. Its chemical structure influences its solubility, reactivity, and interaction with biological systems. The compound exhibits low water solubility but high lipid solubility, affecting its bioavailability in biological systems.

Aryl Hydrocarbon Receptor (AhR) Activation

Research indicates that methylated phenanthrenes, including this compound, are more potent than unsubstituted phenanthrene in activating the AhR, a key regulator of xenobiotic metabolism. The activation of AhR leads to the induction of cytochrome P450 enzymes, which are involved in the metabolic activation of PAHs to reactive intermediates that can form DNA adducts, potentially leading to mutagenesis and carcinogenesis .

Cellular Effects and Toxicity

Studies have shown that this compound can inhibit cell growth in yeast bioassays, suggesting cytotoxic effects at certain concentrations. The dose-response relationship indicates that the position of methyl groups significantly affects the compound's potency and toxicity. For instance, while some derivatives exhibit enhanced AhR activation capabilities, others may show reduced solubility and bioactivity .

Toxicological Studies

A study assessing the developmental toxicity of alkylated PAHs found that compounds like this compound could dominate PAH contamination in various environments. These findings underscore the importance of understanding the toxicological profiles of such compounds in contaminated sites .

Biodegradation Research

Research involving microbial degradation has demonstrated that certain bacteria can metabolize this compound as a carbon source. This biodegradation pathway suggests potential environmental remediation applications but also highlights the compound's persistence in ecosystems .

Comparative Analysis of Methylated Phenanthrenes

The following table summarizes key findings related to the biological activity of various methylated phenanthrenes:

| Compound | AhR Activation Potency | Cytotoxicity | Solubility | Metabolic Pathway |

|---|---|---|---|---|

| 1-Methylphenanthrene | Moderate | Low | High | Limited microbial metabolism |

| 3-Methylphenanthrene | High | Moderate | Moderate | Some microbial metabolism |

| 4-Methylphenanthrene | Low | Low | Moderate | Limited microbial metabolism |

| This compound | High | High | Low | Significant microbial metabolism |

Implications for Health and Environment

The biological activity of this compound raises concerns regarding its potential health impacts as a mutagen and carcinogen. Its ability to activate AhR pathways suggests that exposure could lead to increased risks for cancer development through mechanisms involving DNA damage and disruption of normal cellular functions. Moreover, its persistence in the environment necessitates further investigation into its ecological effects and degradation pathways.

Propriétés

IUPAC Name |

1,6-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-7-13-8-9-14-12(2)4-3-5-15(14)16(13)10-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMHHSZADKJARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C(C=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942431 | |

| Record name | 1,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20291-74-1 | |

| Record name | Phenanthrene, 1,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,6-Dimethylphenanthrene interact with marine organisms, and what are the potential consequences?

A: Research indicates that this compound, a polycyclic aromatic hydrocarbon (PAH), can be bioaccumulated by marine organisms like the clam Mactra veneriformis, particularly when exposed to oil-suspended particulate matter aggregates (OSAs). [] The study demonstrated that the clam accumulated this compound at a relatively constant rate over a 50-day period. This bioaccumulation suggests potential risks to marine organisms and highlights the importance of understanding the long-term ecological impacts of oil spills and OSA formation. []

Q2: How does the solid-state structure of this compound influence its methyl group rotational dynamics?

A: Studies combining experimental techniques like solid-state ¹H spin-lattice relaxation and computational methods like electronic structure calculations revealed that the methyl group rotational barriers in solid this compound are influenced by both intramolecular and intermolecular interactions within the crystal lattice. [] Researchers found that the activation energies for methyl group rotation exhibited a distribution, potentially attributed to molecules located near crystallite surfaces or imperfections. This insight highlights the importance of considering structural features at various scales when studying molecular dynamics in solid-state organic compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.